PGF2beta

Description

Prostaglandin F2beta has been reported in Homo sapiens, Gracilariopsis longissima, and Gracilaria gracilis with data available.

RN given refers to (5Z,9 beta,11 alpha,13E,15S)-isome

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-JZFBHDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859478 | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4510-16-1 | |

| Record name | PGF2β | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F2beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin F2 beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin F2b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

PGF2beta biosynthetic pathway from arachidonic acid

An In-Depth Technical Guide to the PGF2β Biosynthetic Pathway from Arachidonic Acid

Authored by a Senior Application Scientist

Foreword: Deconstructing the Prostaglandin F2β Cascade

Prostaglandin F2β (PGF2β), a member of the extensive eicosanoid family of lipid mediators, plays a pivotal role in a myriad of physiological and pathological processes. Its functions are diverse, ranging from stimulating uterine muscle contraction during parturition to modulating inflammation and blood pressure.[1][2][3] For researchers in pharmacology, reproductive biology, and inflammation, a granular understanding of its biosynthetic pathway is not merely academic; it is fundamental to the development of novel therapeutics and diagnostic tools.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a logical and in-depth exploration of the PGF2β synthesis cascade, beginning with the liberation of its precursor, arachidonic acid, and culminating in the analytical methodologies required for its precise quantification. We will delve into the "why" behind experimental choices, grounding every protocol in principles of self-validation and scientific rigor, to empower researchers, scientists, and drug development professionals with actionable, field-proven insights.

Part 1: The Core Biosynthetic Pathway: From Membrane to Mediator

The synthesis of PGF2β is a multi-step enzymatic process that occurs in most tissues and organs, initiated by cellular stimuli that trigger the release of the precursor fatty acid.[4]

Step 1: Liberation of Arachidonic Acid from the Phospholipid Bilayer

The journey begins at the cell membrane. Arachidonic acid, a 20-carbon polyunsaturated fatty acid, does not exist freely within the cell. It is esterified in the sn-2 position of membrane phospholipids. The rate-limiting step for all eicosanoid synthesis is the release of this precursor.

-

Causality and Control: The liberation of arachidonic acid is catalyzed by phospholipase A₂ (PLA₂) .[1][5] This enzyme's activity is tightly regulated and is a critical control point for the entire cascade. Various physiological stimuli, including epinephrine, thrombin, and angiotensin II, can activate PLA₂.[1] Conversely, anti-inflammatory steroids exert their effects in part by inhibiting PLA₂ activity, thereby preventing the production of all downstream prostaglandins.[1] This initial step is a prime example of how the cell controls a powerful signaling pathway at its very source.

Step 2: The Cyclooxygenase (COX) Epicenter: Formation of PGH₂

Once liberated, free arachidonic acid becomes the substrate for the bifunctional enzyme prostaglandin H synthase (PGHS) , more commonly known as cyclooxygenase (COX) .[6][7][8] This enzyme is the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

The conversion occurs in two sequential steps, catalyzed by two distinct active sites on the same enzyme:[1][7]

-

Cyclooxygenase Activity: The COX active site catalyzes the dioxygenation of arachidonic acid, incorporating two molecules of O₂ to form the unstable endoperoxide intermediate, **Prostaglandin G₂ (PGG₂) **.[9][10]

-

Peroxidase Activity: The peroxidase active site then reduces the hydroperoxyl group on PGG₂ to a hydroxyl group, yielding the pivotal intermediate, **Prostaglandin H₂ (PGH₂) **.[1][9]

PGH₂ stands at a crucial crossroads, serving as the common precursor for all series-2 prostanoids, including prostaglandins, prostacyclin, and thromboxanes.[6][11]

-

Expert Insight - The Two Faces of COX: There are two primary isoforms of the COX enzyme:

-

COX-1 (PTGS1): Considered the "housekeeping" enzyme, COX-1 is constitutively expressed in most tissues and is responsible for the baseline levels of prostaglandins required for homeostatic functions like gastric protection and platelet aggregation.[4][6][12]

-

COX-2 (PTGS2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines.[4] Its upregulation is a hallmark of inflammation and cancer, leading to the heightened production of pro-inflammatory prostaglandins.[6]

-

Step 3: The Final Conversion - PGH₂ to PGF2β

The final step in the pathway involves the conversion of the PGH₂ intermediate into PGF2β. This is primarily achieved through a reduction reaction.

-

The Direct Pathway: The most direct route is the reduction of the endoperoxide bridge of PGH₂ catalyzed by an enzyme with Prostaglandin F synthase (PGFS) activity. Several enzymes from the aldo-keto reductase (AKR) superfamily, particularly AKR1C3 , have been identified as potent PGF synthases.[3][13] This reaction requires a reducing cofactor, typically NADPH.[4]

-

Alternative Routes: While the direct reduction of PGH₂ is a major pathway, PGF2β can also be formed through other routes, highlighting the complexity of prostanoid biosynthesis. For instance, Prostaglandin E₂ (PGE₂) can be converted to PGF2β by the action of PGE 9-ketoreductases, a function also carried out by certain aldo-keto reductases like AKR1C1 and AKR1C2.[13]

Pathway Visualization

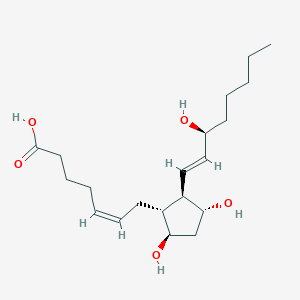

The following diagram illustrates the core biosynthetic cascade from arachidonic acid to PGF2β.

Caption: The PGF2β biosynthetic pathway from membrane phospholipids.

Part 2: Experimental Methodologies for Pathway Interrogation

Studying the PGF2β pathway requires robust and precise analytical techniques. The choice of methodology is dictated by the research question: are we measuring the final product, or are we assessing the expression of the machinery that produces it? Common methods include ELISA, RT-PCR, and Western Blotting, but for ultimate specificity and quantification, mass spectrometry is the gold standard.[14]

Protocol 1: Absolute Quantification of PGF2β via UHPLC-MS/MS

-

Principle & Causality: This protocol provides a definitive, quantitative measurement of PGF2β in complex biological matrices like plasma, serum, or cell culture supernatants. Ultra-High-Performance Liquid Chromatography (UHPLC) separates PGF2β from other lipids and isomers, while tandem mass spectrometry (MS/MS) provides unequivocal identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern. This method is superior to immunoassays (like ELISA), which can suffer from cross-reactivity with other related prostaglandins.[14]

-

Trustworthiness through Self-Validation: The protocol's integrity is ensured by the inclusion of a heavy-isotope-labeled internal standard (e.g., PGF2α-d₄). This standard is added at the very beginning of sample preparation and behaves identically to the endogenous PGF2β through extraction and analysis. Any sample loss during the procedure will affect both the analyte and the standard equally, allowing for precise and accurate correction, thus creating a self-validating system.[15]

Detailed Step-by-Step Methodology:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw biological samples (e.g., 100 µL of serum or cell media) on ice.

-

Spike each sample with a known concentration of PGF2α-d₄ internal standard (e.g., 1 ng).

-

Precipitate proteins by adding 4 volumes of ice-cold acetone or acetonitrile. Vortex vigorously.

-

Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE) for Cleanup & Concentration (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.

-

Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile).

-

-

UHPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UHPLC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column to separate the prostaglandins. A typical gradient might run from 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous PGF2β and the PGF2α-d₄ standard.

-

-

Data Analysis:

-

Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of a serial dilution of a PGF2β standard.

-

Calculate the concentration of PGF2β in the unknown samples by interpolating their area ratios from the standard curve.

-

Protocol 2: Analysis of AKR1C3 mRNA Expression by Real-Time RT-PCR

-

Principle & Causality: To understand how the synthesis of PGF2β is regulated, we must look at the expression of its key enzymes. Real-Time Reverse Transcription PCR (RT-PCR) measures the levels of messenger RNA (mRNA) for a specific gene—in this case, the terminal synthase AKR1C3. An increase in AKR1C3 mRNA suggests that the cell is upregulating the machinery needed to produce more PGF2β, providing a direct link between a stimulus (e.g., a hormone) and the potential for pathway activation.[13]

Detailed Step-by-Step Methodology:

-

RNA Extraction:

-

Lyse cells or homogenized tissue using a TRIzol-based reagent or a commercial RNA extraction kit.[13]

-

Follow the manufacturer's protocol to isolate total RNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) by measuring A260/A280 and A260/A230 ratios.

-

-

cDNA Synthesis (Reverse Transcription):

-

In a sterile, RNase-free tube, combine 1 µg of total RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Perform the reaction according to the reverse transcriptase manufacturer's protocol (e.g., incubate at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes). The resulting product is complementary DNA (cDNA).

-

-

Real-Time PCR:

-

Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for AKR1C3, and a reference ("housekeeping") gene (e.g., GAPDH or β-actin).

-

Add the cDNA template to the master mix.

-

Run the reaction on a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The instrument measures fluorescence at each cycle, generating an amplification plot. The cycle at which fluorescence crosses a set threshold is the Ct (cycle threshold) value.

-

Normalize the Ct value of the target gene (AKR1C3) to the Ct value of the reference gene (ΔCt = Ct_AKR1C3 - Ct_reference).

-

Calculate the relative expression of AKR1C3 in a treated sample compared to a control sample using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), where the fold change is calculated as 2^(-ΔΔCt).

-

Experimental Workflow Visualization

Caption: Workflow for PGF2β quantification and gene expression analysis.

Part 3: Quantitative Data & Parameters

For reproducibility and clarity, key quantitative parameters for the described protocols are summarized below.

Table 1: Typical UHPLC-MS/MS Parameters for PGF2β Analysis

| Parameter | Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for hydrophobic molecules like prostaglandins. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reverse-phase column. |

| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and resolution. |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Prostaglandins readily form negative ions due to their carboxylic acid group. |

| MRM Transition (PGF2β) | m/z 353.2 → 193.1 | Specific precursor-to-product ion transition for quantifying PGF2β. |

| MRM Transition (PGF2α-d₄) | m/z 357.2 → 197.1 | Specific transition for the deuterated internal standard. |

Table 2: Example Primer Sequences for Human Gene RT-PCR Analysis

| Gene Target | Forward Primer (5' → 3') | Reverse Primer (5' → 3') |

| AKR1C3 | TGG GAG TCG TCT TCC AGA AC | GCT TTT GGT TGG TGA GCT TC |

| PTGS2 (COX-2) | TTC AAA TGA GAT TGT GGG AAA ATT GCT | AGA TCA TCT CTG CCT GAG TAT CTT |

| GAPDH (Reference) | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |

Note: Primer sequences should always be validated in silico (e.g., using NCBI Primer-BLAST) and empirically for specificity and efficiency before use.

Conclusion

The biosynthetic pathway of Prostaglandin F2β from arachidonic acid is a tightly regulated, multi-enzyme cascade that is fundamental to numerous biological functions. By understanding the sequential actions of PLA₂, COX-1/2, and terminal PGF synthases like AKR1C3, researchers can pinpoint key nodes for therapeutic intervention. The mastery of precise analytical techniques, particularly UHPLC-MS/MS for quantification and RT-PCR for gene expression, is essential for interrogating this pathway. This guide provides both the conceptual framework and the practical, validated methodologies to empower scientists to explore the intricate and impactful world of prostaglandin signaling.

References

- Prostaglandins : Biosynthesis,function and regulation. (2019). YouTube.

- Prostaglandin. (n.d.). Wikipedia.

- Duffy, D. M., VandeVoort, C. A., & Stouffer, R. L. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. PubMed Central.

- Bruno, A., et al. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry.

- Prostaglandin F2alpha. (n.d.). Wikipedia.

- Watanabe, K. (2011). Recent reports about enzymes related to the synthesis of prostaglandin (PG) F(2) (PGF(2α) and 9α, 11β-PGF(2)). PubMed.

- Wang, D., & Dubois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. PubMed Central.

- Kuehl, F. A. Jr., & Egan, R. W. (1980). Prostaglandins, arachidonic acid, and inflammation. Science.

- Li, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology.

- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube.

- Prostaglandin H2. (n.d.). Wikipedia.

- Prostaglandin Extraction and Analysis in Caenorhabditis elegans. (n.d.). PubMed Central.

- Regulation of intraluteal production of prostaglandins. (n.d.). PubMed Central.

- Smith, W. L., & DeWitt, D. L. (1996). The Enzymology of Prostaglandin Endoperoxide H synthases-1 and -2. PubMed.

- Cyclooxygenase. (n.d.). Wikipedia.

- Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. (2019). ACS Omega.

- Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 3. Recent reports about enzymes related to the synthesis of prostaglandin (PG) F(2) (PGF(2α) and 9α, 11β-PGF(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. Regulation of intraluteal production of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Cellular Mechanism of Prostaglandin F2β

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Prostaglandin F2β (PGF2β) is a member of the extensive prostaglandin family, a group of lipid compounds with diverse hormone-like effects. While its isomer, PGF2α, has been the subject of extensive research, PGF2β is understood to elicit its biological effects through a shared signaling pathway, initiating a cascade of intracellular events that regulate a multitude of physiological processes. This in-depth technical guide provides a comprehensive overview of the mechanism of action of PGF2β on its target cells. We will dissect the signaling pathway from receptor binding to downstream cellular responses, and provide detailed, field-proven protocols for key experiments to investigate this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of PGF2β signaling and methodologies to interrogate this critical pathway.

Introduction to Prostaglandin F2β and its Physiological Significance

Prostaglandins are a class of locally acting hormones derived from arachidonic acid, playing crucial roles in a vast array of physiological and pathological processes.[1] Prostaglandin F2β (PGF2β) is a stereoisomer of the more extensively studied PGF2α. While the majority of the literature focuses on PGF2α, it is scientifically posited that PGF2β interacts with the same receptor, the Prostaglandin F Receptor (FP), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3]

The activation of the FP receptor by PGF2 agonists initiates signaling cascades that are pivotal in numerous physiological functions, including smooth muscle contraction, luteolysis (the regression of the corpus luteum), and intraocular pressure regulation.[4][5] Consequently, the PGF2 signaling pathway represents a significant target for therapeutic intervention in a variety of conditions, from reproductive disorders to glaucoma. This guide will therefore proceed under the well-supported assumption that the mechanism of action described for PGF2α is directly applicable to PGF2β.

The PGF2β Signaling Cascade: A Step-by-Step Mechanistic Overview

The cellular response to PGF2β is orchestrated through a well-defined signaling pathway initiated by its binding to the FP receptor. This cascade involves the activation of heterotrimeric G-proteins, the generation of second messengers, and the activation of downstream effector proteins.

Receptor Binding and G-Protein Activation

The binding of PGF2β to the extracellular domain of the FP receptor induces a conformational change in the receptor. This alteration is transmitted to the intracellular domains, facilitating the coupling and activation of a heterotrimeric G-protein of the Gq family.[2] G-protein activation is a molecular switch mechanism; the inactive G-protein is bound to guanosine diphosphate (GDP). Receptor activation promotes the exchange of GDP for guanosine triphosphate (GTP) on the α-subunit of the G-protein (Gαq). This exchange causes the dissociation of the Gαq-GTP subunit from the βγ-subunits, both of which are now free to interact with their respective downstream effectors.

Figure 1: PGF2β binding to the FP receptor and subsequent G-protein activation.

Generation of Second Messengers: IP3 and DAG

The activated Gαq-GTP subunit directly interacts with and activates the enzyme Phospholipase C (PLC). PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane. This cleavage generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm. DAG, being a lipid, remains embedded in the plasma membrane. The distinct localization of these two second messengers dictates their subsequent signaling roles.

Intracellular Calcium Mobilization

IP3 binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store. The binding of IP3 to its receptor, a ligand-gated calcium channel, triggers the opening of the channel and the rapid release of stored calcium ions (Ca2+) from the ER into the cytoplasm. This surge in intracellular calcium concentration is a critical event in the PGF2β signaling pathway and is responsible for mediating many of its physiological effects.

Activation of Protein Kinase C (PKC)

The other second messenger, DAG, in conjunction with the elevated intracellular calcium levels, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. DAG recruits PKC from the cytosol to the plasma membrane, where it is then fully activated by calcium and other cofactors. Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby altering their activity and leading to a diverse array of cellular responses.

Figure 2: The PGF2β signaling cascade from receptor activation to cellular response.

Key Cellular Responses to PGF2β Signaling

The activation of the PGF2β signaling cascade culminates in a variety of cell-type-specific responses. Two of the most well-characterized physiological outcomes are smooth muscle contraction and luteolysis.

-

Smooth Muscle Contraction: The increase in intracellular calcium, a direct consequence of IP3-mediated release, is a primary trigger for smooth muscle contraction. Calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.[5]

-

Luteolysis: In the corpus luteum, PGF2β signaling is a key trigger for luteolysis, the process of corpus luteum regression. The precise mechanisms are complex but are thought to involve both vascular effects, reducing blood flow to the corpus luteum, and direct effects on luteal cells, inducing apoptosis.[4]

Experimental Protocols for Investigating the PGF2β Signaling Pathway

To rigorously investigate the mechanism of action of PGF2β, a series of well-defined experiments are required. The following protocols are provided as a guide for researchers and are designed to be self-validating when performed in concert.

Radioligand Binding Assay for the FP Receptor

Principle: This assay quantifies the binding of a radiolabeled ligand (e.g., [3H]-PGF2α) to the FP receptor in a competitive manner. By measuring the displacement of the radioligand by unlabeled PGF2β, the affinity (Ki) of PGF2β for the receptor can be determined. This is a foundational experiment to confirm the interaction between the ligand and its receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the FP receptor) to confluency.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled PGF2β.

-

Add a constant concentration of radiolabeled [3H]-PGF2α (typically at a concentration close to its Kd).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PGF2α.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of PGF2β.

-

Plot the specific binding as a function of the PGF2β concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Imaging

Principle: This experiment directly visualizes the PGF2β-induced increase in intracellular calcium concentration using a fluorescent calcium indicator, such as Fura-2 AM. This provides direct evidence for the activation of the PLC-IP3 pathway.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the FP receptor on glass coverslips and culture overnight.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C. Fura-2 AM is a cell-permeant ester form of the dye that is cleaved by intracellular esterases, trapping the active Fura-2 in the cytoplasm.

-

Wash the cells with HBSS to remove any extracellular dye.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

Establish a stable baseline of the 340/380 nm fluorescence ratio.

-

Stimulate the cells by adding PGF2β to the perfusion buffer at a known concentration.

-

Record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Plot the 340/380 nm ratio as a function of time to visualize the calcium transient induced by PGF2β.

-

Quantify the response by measuring the peak amplitude and the duration of the calcium signal.

-

Figure 3: Workflow for intracellular calcium imaging using Fura-2 AM.

Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the activity of PKC in cell lysates following stimulation with PGF2β. It directly assesses the activation of this key downstream effector in the signaling pathway.

Methodology:

-

Cell Stimulation and Lysis:

-

Culture cells expressing the FP receptor in multi-well plates.

-

Stimulate the cells with PGF2β for various time points.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Clarify the lysates by centrifugation.

-

-

PKC Activity Assay (using a commercial kit):

-

Many commercial kits are available that utilize a specific PKC substrate peptide and a phospho-specific antibody for detection.

-

Add the cell lysates to wells of a microplate pre-coated with the PKC substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate to allow for phosphorylation of the substrate by the active PKC in the lysates.

-

Wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chromogenic or chemiluminescent substrate for the enzyme and measure the signal using a plate reader.

-

-

Data Analysis:

-

The signal intensity is directly proportional to the PKC activity in the cell lysate.

-

Plot the PKC activity as a function of PGF2β stimulation time to determine the kinetics of PKC activation.

-

Western Blot for Phosphorylated ERK1/2

Principle: While not a direct measure of PKC activity, the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a common downstream consequence of PKC activation in many cell types. This western blot analysis provides a robust and widely used method to assess the activation of a downstream signaling pathway.

Methodology:

-

Cell Stimulation and Lysis:

-

Follow the same procedure as for the PKC activity assay to stimulate and lyse the cells.

-

-

SDS-PAGE and Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized p-ERK1/2 levels to visualize the effect of PGF2β stimulation on ERK1/2 activation.

-

Data Presentation and Interpretation

To facilitate the comparison of experimental results, quantitative data should be summarized in a clear and structured format.

Table 1: Summary of Typical Experimental Parameters

| Parameter | Receptor Binding Assay | Calcium Imaging | PKC Activity Assay | Western Blot (p-ERK) |

| Ligand/Stimulus | PGF2β (unlabeled) | PGF2β | PGF2β | PGF2β |

| Radioligand | [3H]-PGF2α | N/A | N/A | N/A |

| Cell Type | FP-expressing cells | FP-expressing cells | FP-expressing cells | FP-expressing cells |

| Typical Stimulus Conc. | 10⁻¹² to 10⁻⁵ M | 10⁻⁹ to 10⁻⁶ M | 10⁻⁹ to 10⁻⁶ M | 10⁻⁹ to 10⁻⁶ M |

| Incubation Time | 60-120 min | Real-time | 0-60 min | 0-60 min |

| Detection Method | Scintillation Counting | Fluorescence Microscopy | Colorimetry/Luminescence | Chemiluminescence |

| Primary Readout | Ki value | 340/380 nm ratio | OD/RLU | Band Intensity |

Conclusion

The mechanism of action of PGF2β on target cells is a well-orchestrated signaling cascade initiated by the binding to the FP receptor, leading to the activation of the Gq-PLC-IP3/DAG pathway. This culminates in an increase in intracellular calcium and the activation of PKC, ultimately driving diverse physiological responses such as smooth muscle contraction and luteolysis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this critical signaling pathway. A thorough understanding of the molecular mechanisms of PGF2β action is essential for the development of novel therapeutics targeting a wide range of physiological and pathological conditions.

References

-

Prostaglandin - Wikipedia. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. [Link]

-

A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - NIH. [Link]

-

Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma - PubMed. [Link]

-

Western blot band for Erk and phopho(p) - ResearchGate. [Link]

-

Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC - NIH. [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. [Link]

-

A novel method for measuring protein kinase C activity in a native membrane-associated state - PubMed. [Link]

-

Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]

-

Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC - NIH. [Link]

-

How should we analyze the two bands of phospho ERK1/2 in western blot ? | ResearchGate. [Link]

-

Prostanoid receptors signaling pathways. PGE2, Prostaglandin E2; PGF2,... - ResearchGate. [Link]

-

Fura 2 QBT Calcium Kit | Molecular Devices. [Link]

-

PTGFR - Prostaglandin F2-alpha receptor - Bos taurus (Bovine) | UniProtKB | UniProt. [Link]

-

Discover How Prostaglandins Impact Animal Reproduction! - YouTube. [Link]

-

Calcium Imaging of Cortical Neurons using Fura-2 AM - YouTube. [Link]

-

Roles of prostaglandins (PG) F2 alpha, E1, E2, adenosine, oestradiol-17 beta, histone-H2A and progesterone of conceptus, uterine or ovarian origin during early and mid pregnancy in the ewe - PubMed. [Link]

-

ARG82995 Prostaglandin E2 Competitive ELISA Kit - arigobio. [Link]

-

Assaying Protein Kinase Activity with Radiolabeled ATP - JoVE. [Link]

-

Prostaglandin F2alpha - Wikipedia. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

-

G Protein Coupled Receptors - Biosignalling - MCAT Content - Jack Westin. [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]

Introduction to the Prostaglandin F2α (FP) Receptor

An In-Depth Technical Guide to Prostaglandin F2α (FP) Receptor Binding Affinity and Kinetics

This guide provides a comprehensive technical overview of the Prostaglandin F2α (PGF2α) receptor, designated as the FP receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and, more specifically, the pharmacology of prostanoid signaling pathways. We will delve into the molecular underpinnings of ligand interaction, detailing the theoretical and practical aspects of determining binding affinity and kinetics, which are critical parameters for drug discovery and physiological research.

Prostaglandin F2α (PGF2α) is a potent lipid mediator derived from arachidonic acid, playing a pivotal role in a myriad of physiological and pathological processes. Its actions are mediated through the FP receptor, a classical seven-transmembrane G-protein coupled receptor encoded by the PTGFR gene.[1] The FP receptor is crucial in female reproductive functions, such as luteolysis and parturition, and is the primary therapeutic target for anti-glaucoma drugs that lower intraocular pressure.[2] Emerging evidence also implicates the FP receptor in cardiovascular regulation and inflammation, making it an area of intense research interest.[2]

While the user's query mentioned the "PGF2beta" receptor, the vast majority of scientific literature focuses on PGF2α and its cognate FP receptor. Studies have shown that PGF2β has minimal to no effect on pathways strongly activated by PGF2α, suggesting it is not the primary endogenous ligand for the classical FP receptor.[3][4] Therefore, this guide will focus on the well-characterized PGF2α FP receptor.

Molecular Characteristics and Signaling Cascades

The FP receptor, upon agonist binding, undergoes a conformational change that facilitates its interaction with intracellular G-proteins. The primary signaling pathway involves coupling to the Gαq subunit of the heterotrimeric G-protein complex.[1]

Canonical Signaling Pathway:

-

Activation: PGF2α binds to the FP receptor.

-

G-Protein Coupling: The receptor preferentially couples to Gq proteins.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1]

This cascade leads to various cellular responses, including smooth muscle contraction and cell proliferation. Furthermore, FP receptor activation can transactivate the epidermal growth factor receptor (EGFR), subsequently engaging the mitogen-activated protein kinase (MAPK) signaling pathway.[5]

Core Principles of Receptor Binding: Affinity and Kinetics

Understanding the interaction between a ligand and its receptor is fundamental. This is quantified by two key parameters:

-

Binding Affinity (Kd): This is the equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. It is a measure of the "strength" of the interaction.

-

Binding Kinetics: This describes the rate at which the binding occurs.

-

Association Rate Constant (k_on or k₁): The rate at which a ligand binds to the receptor.

-

Dissociation Rate Constant (k_off or k₋₁): The rate at which the ligand-receptor complex dissociates.

-

The relationship between these parameters is defined by the equation: Kd = k_off / k_on . Two drugs can have the same affinity (Kd) but vastly different kinetic profiles, which can significantly impact their pharmacological effect and duration of action.

Methodologies for Characterizing FP Receptor Binding

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions due to their sensitivity and direct measurement of binding.[6] These assays typically use a radiolabeled version of a high-affinity ligand (e.g., [³H]PGF2α) to track binding to the receptor, which is often sourced from cell membrane preparations.[7][8]

Experimental Protocol 1: Saturation Binding Assay (Determining Kd and Bmax)

This assay determines the affinity (Kd) of the radioligand for the receptor and the total number of binding sites (Bmax) in the sample.

-

Causality: By incubating a fixed amount of receptor with increasing concentrations of radioligand, we can observe the point of saturation, where all receptors are occupied. This allows for the direct calculation of Kd and Bmax. A parallel set of incubations containing a high concentration of an unlabeled competitor is used to define non-specific binding, ensuring that the measured signal is truly receptor-mediated.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a source known to express the FP receptor (e.g., bovine corpus luteum, HEK293 cells stably expressing the human FP receptor).[9][10] Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors) and pellet the membranes by centrifugation (e.g., 20,000 x g).[9] Resuspend the final pellet in the assay binding buffer and determine the protein concentration (e.g., via BCA assay).

-

Assay Setup: Set up assay tubes or a 96-well plate. For each concentration of radioligand, prepare tubes for "Total Binding" and "Non-specific Binding" (NSB).

-

Incubation:

-

To all tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

To NSB tubes, add a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate the receptors.

-

Add increasing concentrations of the radioligand, [³H]PGF2α, to both sets of tubes. A typical range might be 0.1 nM to 50 nM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

-

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[9] This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate "Specific Binding" by subtracting the DPM from the NSB tubes from the DPM of the corresponding Total Binding tubes.

-

Plot Specific Binding (y-axis) against the concentration of the radioligand (x-axis).

-

Fit the data using a non-linear regression model for "one site-specific binding" to derive the Kd and Bmax values.

-

Experimental Protocol 2: Competition Binding Assay (Determining Ki)

This assay is used to determine the binding affinity of an unlabeled test compound (competitor) by measuring its ability to displace a known radioligand.

-

Causality: The principle is based on the law of mass action. A test compound with affinity for the receptor will compete with the radioligand for the same binding site. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50. This value, along with the Kd of the radioligand, is used to calculate the inhibition constant (Ki) for the test compound, which represents its binding affinity.

Step-by-Step Methodology:

-

Receptor and Radioligand Preparation: Prepare membrane homogenates as described in Protocol 1. The radioligand ([³H]PGF2α) should be used at a single concentration, ideally at or below its Kd value, to maximize assay sensitivity.

-

Assay Setup: Prepare assay tubes including:

-

Total Binding (no competitor)

-

Non-specific Binding (high concentration of unlabeled PGF2α)

-

Tubes with increasing concentrations of the unlabeled test compound.

-

-

Incubation:

-

Add membrane protein and the fixed concentration of [³H]PGF2α to all tubes.

-

Add the corresponding competitor (unlabeled PGF2α for NSB, test compound for the competition curve) to the appropriate tubes.

-

Incubate to reach equilibrium as determined previously.

-

-

Separation, Washing, and Quantification: Follow steps 4-6 from Protocol 1.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).

-

Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation assay.[6]

-

Experimental Protocol 3: Kinetic Binding Assays (Determining k_on and k_off)

These assays measure the rate of association and dissociation.

-

Causality: By measuring binding at different time points (association) or after initiating dissociation with an excess of unlabeled ligand (dissociation), the rate constants can be determined directly. This provides a more dynamic picture of the drug-receptor interaction than equilibrium measurements alone.

Step-by-Step Methodology:

-

Association (k_on):

-

Prepare tubes with membrane protein.

-

Initiate the binding reaction by adding a fixed concentration of [³H]PGF2α.

-

At various time points (e.g., from 1 to 120 minutes), terminate the reaction for a set of tubes by rapid filtration.

-

Quantify the specific binding at each time point.

-

Plot specific binding vs. time and fit the data to an association kinetics equation to calculate the observed rate constant (k_obs). The association rate (k_on) can then be derived from the equation: k_on = (k_obs - k_off) / [L] .[11]

-

-

Dissociation (k_off):

-

Incubate membrane protein with [³H]PGF2α for a sufficient time to reach equilibrium (pre-binding).

-

Initiate dissociation by adding a large excess of unlabeled PGF2α (e.g., 10 µM). This prevents the re-binding of the dissociated radioligand.

-

At various time points after adding the unlabeled ligand, terminate the reaction by filtration and quantify the remaining bound radioactivity.

-

Plot the natural logarithm of the percent binding remaining vs. time. The slope of this line is equal to -k_off. Alternatively, fit the data to a one-phase exponential decay curve to directly obtain the k_off value.[12]

-

Quantitative Data Summary

The binding affinity of various ligands for the FP receptor has been characterized in multiple systems. The table below summarizes key findings. It is important to note that values can vary based on the tissue source (e.g., human vs. bovine), cell line, and specific assay conditions.

| Ligand | Ligand Type | Receptor Source / Assay | Affinity Constant (Ki or Kd) | Reference(s) |

| PGF2α | Endogenous Agonist | Bovine Corpus Luteum | Kd1 = 1.6 - 6.5 nM; Kd2 = 24 - 986 nM | [7][10] |

| Travoprost Acid | Agonist | Human FP Receptor (binding) | Ki = 35 nM | [13] |

| Latanoprost Acid | Agonist | Human FP Receptor (binding) | Ki = 98 nM | [13] |

| Bimatoprost Acid | Agonist | Human FP Receptor (binding) | Ki = 83 nM | [13] |

| Fluprostenol | Agonist | Bovine Corpus Luteum | Ki ≈ 3-25 nM | [10] |

| AL-8810 | Competitive Antagonist | Human Cloned FP Receptor | Ki = 1.9 µM | [14] |

| AL-8810 | Competitive Antagonist | Rat A7r5 Cells (functional) | Ki = 426 nM | [14][15] |

| PGE2 | Cross-reactive Agonist | Bovine Corpus Luteum | ~5-fold lower affinity than PGF2α | [7] |

Conclusion

Characterizing the binding affinity and kinetics of ligands at the PGF2α (FP) receptor is essential for developing selective therapeutics and understanding the physiological roles of prostanoid signaling. Radioligand binding assays provide a robust and quantitative framework for these investigations. A thorough understanding of the principles behind saturation, competition, and kinetic assays, coupled with meticulous experimental execution and appropriate data analysis, allows researchers to accurately determine the Kd, Ki, k_on, and k_off values that define a ligand's interaction with the FP receptor. This knowledge is paramount for advancing drug discovery programs targeting glaucoma, reproductive disorders, and other conditions where the FP receptor plays a critical role.

References

-

Sharif, N. A., & Abdel-Latif, A. A. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1008-1028. [Link]

-

Lerchen, H. G., et al. (2021). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 64(13), 9119-9139. [Link]

-

Sharif, N. A., & Abdel-Latif, A. A. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Linsenmeier, M., & Hinds, T. R. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]

-

Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. [Link]

-

Rao, C. V. (1979). Inhibition of (3H) prostaglandin F2alpha binding to its receptors by progesterone. Steroids, 33(5), 567-576. [Link]

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Dynamic Biosensors. (n.d.). Binding Theory Equations for Affinity and Kinetics Analysis. [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 2), F373-F379. [Link]

-

Crider, J. Y., & Griffin, B. W. (1995). Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1175-1183. [Link]

-

Al-Amin, M., et al. (2019). Latanoprost (Xalatan): A Prostanoid FP Agonist for Glaucoma. ResearchGate. [Link]

-

Michel, A. D. (1999). Radioligand Binding Studies. Springer Nature Experiments. [Link]

-

Xu, D., et al. (2015). A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions. Methods in Molecular Biology, 1240, 155-162. [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. [Link]

-

Dynamic Biosensors. (n.d.). Binding Theory Equations for Affinity and Kinetics Analysis. [Link]

-

Lebl, N., et al. (2011). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. American Laboratory. [Link]

-

Sharif, N. A., & Abdel-Latif, A. A. (2019). Prostaglandin FP Receptor Antagonists: Discovery, Pharmacological Characterization and Therapeutic Utility. British Journal of Pharmacology, 176(8), 1008-1028. [Link]

-

Brönnegård, M., et al. (1989). Prostaglandin F2 alpha decreases the affinity of epidermal growth factor receptors in Swiss mouse 3T3 cells via protein kinase C activation. The Journal of Biological Chemistry, 264(22), 13180-13184. [Link]

-

Sun, S., & Bleckman, T. M. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay Guidance Manual. [Link]

-

Sharif, N. A. (2004). Author's reply. Journal of Ocular Pharmacology and Therapeutics, 20(2), 169-171. [Link]

-

Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284. [Link]

-

Kimball, F. A., & Lauderdale, J. W. (1977). Effect of in vivo prostaglandin treatment on 3H-PGF2alpha uptake in hamster corpora lutea. Prostaglandins, 14(3), 519-527. [Link]

-

Zhang, C., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 8119. [Link]

-

Woodward, D. F., et al. (1987). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science, 28(11), 1838-1842. [Link]

Sources

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin F2 alpha decreases the affinity of epidermal growth factor receptors in Swiss mouse 3T3 cells via protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of in vivo prostaglandin treatment on 3H-PGF2alpha uptake in hamster corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of (3H) prostaglandin F2alpha binding to its receptors by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Prostaglandin F2β

Abstract

Prostaglandin F2β (PGF2β) is a naturally occurring lipid mediator derived from arachidonic acid. While its stereoisomer, PGF2α, is the subject of extensive research, PGF2β is understood to elicit its biological effects through the same high-affinity Prostaglandin F (FP) receptor. This guide provides a detailed technical overview of the canonical signaling pathways activated upon PGF2β binding to the FP receptor, a G-protein coupled receptor (GPCR). The primary focus is on the Gαq-mediated activation of phospholipase C, leading to the mobilization of intracellular calcium and the activation of protein kinase C. Furthermore, we will explore the downstream convergence on the mitogen-activated protein kinase (MAPK/ERK) cascade, a critical pathway in regulating cellular proliferation and differentiation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for investigating this important signaling axis.

Part 1: The Prostaglandin F2β Ligand and its Receptor

Prostaglandins are a group of physiologically active lipid compounds that mediate a wide array of biological functions, including inflammation, uterine contraction, and blood pressure regulation.[1][2] They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[3] PGF2β is a stereoisomer of the more extensively studied PGF2α. Both are endogenous ligands for the FP receptor (encoded by the PTGFR gene), a classical seven-transmembrane GPCR.[4][5]

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. The FP receptor predominantly couples to G-proteins of the Gαq family (Gαq/11).[4][6] This specific coupling initiates a well-defined signaling cascade that is central to the physiological effects of PGF2β.

Part 2: The Primary Gαq-Mediated Signaling Cascade

The activation of the Gαq pathway is the principal and most immediate consequence of PGF2β binding to the FP receptor. This cascade relies on the generation of second messengers that amplify the initial signal.

-

G-Protein Activation: In its inactive state, the Gαq subunit is bound to Guanosine Diphosphate (GDP) and complexed with Gβγ subunits.[6] Ligand binding to the FP receptor recruits this complex, acting as a Guanine nucleotide Exchange Factor (GEF). This promotes the release of GDP and the binding of Guanosine Triphosphate (GTP) to Gαq.[7] GTP binding induces the dissociation of the activated Gαq subunit from both the receptor and the Gβγ dimer.[5][8]

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit is now free to interact with and activate its primary effector, Phospholipase C-β (PLC-β).[6][8]

-

Second Messenger Generation: Activated PLC-β is an enzyme that hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[7][8]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the rapid release of stored Ca2+ from the ER into the cytoplasm, causing a transient spike in intracellular calcium concentration.[9][10][11]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in synergy with the elevated intracellular Ca2+, recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC can then phosphorylate a multitude of substrate proteins on serine/threonine residues, propagating the signal to various cellular processes.[8]

Part 3: Convergence on the MAPK/ERK Signaling Pathway

A significant downstream consequence of FP receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch. This pathway is a central regulator of cell proliferation, survival, and differentiation.

The link between the Gαq/PKC pathway and ERK activation can occur through several mechanisms, often involving PKC-mediated phosphorylation of upstream regulators.[4]

-

PKC-Mediated Raf Activation: Activated PKC can phosphorylate and activate Raf kinases (e.g., c-Raf).[12]

-

Ras Activation: In some contexts, PKC can indirectly activate the small GTPase Ras, a key initiator of the MAPK cascade.[13]

-

The Kinase Cascade: Once Raf is activated, it initiates a sequential phosphorylation cascade. Raf (a MAP3K) phosphorylates and activates MEK (a MAP2K), which in turn phosphorylates and activates ERK1/2 (a MAPK).[14]

-

Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates from the cytoplasm to the nucleus. In the nucleus, p-ERK phosphorylates and activates a variety of transcription factors, such as Elk-1, c-Fos, and CREB.[13] This leads to the transcription of genes that drive cellular responses, including proliferation.[4]

Part 4: Methodologies for Interrogating PGF2β Signaling

To dissect the signaling pathways activated by PGF2β, a multi-assay approach is essential. Each protocol described below serves as a self-validating system when used in concert, providing a robust characterization of the cellular response from second messenger mobilization to downstream kinase activation and transcriptional events.

Protocol 1: Intracellular Calcium Mobilization Assay

Causality: This assay directly measures the functional consequence of the Gαq/PLC/IP3 pathway activation by quantifying the release of intracellular calcium. It is a primary, rapid, and sensitive readout for FP receptor engagement and Gq coupling.[15][16]

Methodology:

-

Cell Preparation:

-

Plate cells expressing the FP receptor (e.g., HEK293-FP, or an endogenous line) in a black, clear-bottom 96-well microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final Fluo-4 AM concentration is typically 1-5 µM. An equal volume of probenecid solution may be added to prevent dye leakage from the cells.[15]

-

Aspirate the culture medium from the cells.

-

Add 100 µL of the loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Use a fluorescence plate reader equipped with injectors (e.g., FlexStation or similar).

-

Set the instrument to kinetic read mode. For Fluo-4, set excitation to ~494 nm and emission to ~516 nm.[7]

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Inject the PGF2β compound (or control) and continue to record the fluorescence signal for at least 60-120 seconds.

-

The change in fluorescence intensity directly correlates with the change in intracellular calcium.[17]

-

Data Presentation:

| Parameter | Description | Typical Value |

| Cell Line | Stably transfected or endogenous FP receptor | HEK293-FP |

| Dye | Calcium-sensitive fluorescent indicator | Fluo-4 AM |

| PGF2β Conc. | Dose-response range | 10⁻¹¹ M to 10⁻⁵ M |

| Readout | Change in Relative Fluorescence Units (RFU) | Time-course kinetic data |

| Positive Control | ATP or other known Gq agonist | 10 µM ATP |

Protocol 2: Western Blot for ERK Phosphorylation

Causality: This assay provides direct evidence of the activation of the downstream MAPK/ERK kinase cascade. By measuring the ratio of phosphorylated ERK (p-ERK) to total ERK, it quantifies the specific activation state of the pathway in response to PGF2β stimulation.[8][9]

Methodology:

-

Cell Stimulation and Lysis:

-

Culture cells to ~80-90% confluency in 6-well plates. Serum-starve the cells for 4-18 hours prior to the experiment to reduce basal ERK activation.

-

Treat cells with PGF2β at desired concentrations for a specific time course (e.g., 0, 2, 5, 10, 30 minutes). A 5-10 minute stimulation is often optimal for p-ERK.

-

Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein samples to a final concentration (e.g., 1 µg/µL) with Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

Load 15-20 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until adequate separation of the 42/44 kDa bands is achieved.[9]

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8]

-

Wash the membrane 3x for 5 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:2500 dilution) for 1 hour at room temperature.[8]

-

Wash 3x for 10 minutes each with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the same membrane must be probed for total ERK.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[9]

-

Wash thoroughly, re-block, and probe with a primary antibody for total ERK1/2. Repeat the detection steps.

-

Quantify band densities using software like ImageJ. The final result is expressed as the ratio of p-ERK to total ERK.

-

Part 5: Implications for Drug Discovery and Development

A thorough understanding of the PGF2β signaling pathways is paramount for therapeutic development. The FP receptor is a validated drug target for several conditions.

-

Ophthalmology: PGF2α analogs are first-line treatments for glaucoma, as they lower intraocular pressure. Investigating the specific signaling signature of PGF2β could lead to the development of novel therapeutics with improved efficacy or side-effect profiles.

-

Reproductive Medicine: The potent contractile effect of FP receptor agonists on uterine smooth muscle is utilized for labor induction.[2] Selective modulation of these pathways is a key area of research.

-

Oncology: The FP receptor and the downstream MAPK/ERK pathway are implicated in the proliferation of certain cancer cells, such as in endometrial adenocarcinoma.[4] Therefore, FP receptor antagonists represent a potential therapeutic strategy.

By employing the assays detailed in this guide, drug development professionals can characterize the potency and efficacy of novel compounds, screen for off-target effects, and investigate ligand-biased signaling—where a compound may preferentially activate one downstream pathway (e.g., calcium mobilization) over another (e.g., ERK activation).

Part 6: Conclusion

Prostaglandin F2β activates a canonical Gαq-coupled signaling cascade through the FP receptor, resulting in the mobilization of intracellular calcium and the activation of protein kinase C. This primary pathway further engages the MAPK/ERK signaling axis, a critical regulator of gene expression and cellular proliferation. The experimental frameworks provided herein offer a robust, multi-pronged approach to dissecting these events with high scientific integrity. A detailed mechanistic understanding of these pathways is essential for researchers in cellular biology and is a foundational requirement for the rational design of novel therapeutics targeting the prostanoid signaling system.

References

-

Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. [Link]

-

Chen, M., & Chen, Q. (2021). PGE2 vs PGF2α in human parturition. Reproduction, 161(2), R13–R22. [Link]

-

Lee, E. J., In, H. J., & Lee, J. E. (2023). The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation. Frontiers in Immunology, 14, 1150495. [Link]

-

Lee, Y. R., & Lee, W. H. (2018). G protein-coupled receptor signaling: transducers and effectors. Experimental & Molecular Medicine, 50(10), 1-8. [Link]

-

Sheng, Y., et al. (2005). Prostaglandin E2 activates mitogen-activated protein kinase/Erk pathway signaling and cell proliferation in non-small cell lung cancer cells in an epidermal growth factor receptor-independent manner. Cancer Research, 65(14), 6059-6066. [Link]

-

Otani, H., Sugimoto, J., & Morita, M. (1986). Mobilization of intracellular calcium as a mechanism for the positive inotropic effect by prostaglandin F2 alpha in isolated guinea pig atria. Prostaglandins, Leukotrienes, and Medicine, 24(1), 51–56. [Link]

-

Tsuboi, K., Sugimoto, Y., & Ichikawa, A. (2002). Prostanoid receptor subtypes. Prostaglandins & Other Lipid Mediators, 68-69, 535–556. [Link]

-

Wikipedia contributors. (2024). MAPK/ERK pathway. Wikipedia, The Free Encyclopedia. [Link]

-

Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Elabscience. [Link]

-

Bio-protocol. (2011). Western blot analysis of ERK phosphorylation. Bio-protocol, 1(1), e1. [Link]

-

BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. [Link]

-

Wikipedia contributors. (2024). Prostaglandin F2α. Wikipedia, The Free Encyclopedia. [Link]

-

Kam, Y., & Exton, J. H. (2015). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Molecular Pharmacology, 88(1), 163-172. [Link]

-

YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. Science With Tal. [Link]

-

Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]

-

Davis, J. S., & Clark, M. R. (1983). Activation of the phosphatidylinositol pathway in the primate corpus luteum by prostaglandin F2 alpha. Endocrinology, 112(6), 2092-2098. [Link]

-

YouTube. (2018). MAPK/ERK Signaling Pathway. Animated biology With arpan. [Link]

-

Wikipedia contributors. (2024). G protein-coupled receptor. Wikipedia, The Free Encyclopedia. [Link]

-

Tanimura, S., & Takeda, K. (2017). ERK signalling pathway. Journal of Biochemistry, 162(5), 297–299. [Link]

-

Wang, X., et al. (2003). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. Journal of Biomolecular Screening, 8(6), 684–692. [Link]

-

Pepperell, J. R., Preston, S. L., & Behrman, H. R. (1988). Effect of prostaglandin F2 alpha on cytosolic free calcium ion concentrations in rat luteal cells. Endocrinology, 123(5), 2329–2336. [Link]

-

Tora-Rocamora, I., et al. (2011). Prostaglandin E2 Increases Cardiac Fibroblast Proliferation and Increases Cyclin D Expression via EP1 Receptor. Journal of Molecular and Cellular Cardiology, 51(3), 355-362. [Link]

-

TeachMePhysiology. (2024). G-Proteins (GPCRs). TeachMePhysiology.com. [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

-

Sales, K. J., & Jabbour, H. N. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology, 247(1-2), 65-75. [Link]

-

Wikipedia contributors. (2024). Prostaglandin F2α. Wikipedia, The Free Encyclopedia. [Link]

-

Kanaide, H., et al. (1986). Effects of prostaglandins on the cytosolic free calcium concentration in vascular smooth muscle cells. FEBS Letters, 204(2), 343–346. [Link]

-

YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. Science With Tal. [Link]

-